2-(3-Methoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
“2-(3-Methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C17H13NO3 . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of “this compound” has been reported in the literature. One method involves the Doebner reaction, which is a chemical reaction of an aniline with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids . Another method involves the Claisen-Schmidt condensation . The synthesis process also involves steps like amidation, reduction, acylation, and amination .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has been characterized by ¹H-NMR, (13)C-NMR . In the crystal, molecules are linked via O—HÁ Á Á.N hydrogen bonds .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used as a starting material in the synthesis of new 2-phenyl-quinoline-4-carboxylic acid derivatives . It has also been used in the synthesis of quinoline-4-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 279.3 . The compound is a gray powder with a melting point of 97–99°C .Scientific Research Applications
Synthesis of Cd(II) Complexes :2-(3-Methoxyphenyl)quinoline-4-carboxylic acid derivatives have been utilized in the synthesis of cadmium complexes. For instance, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid was reacted with Cd(CH3COO)2 to form new cadmium complexes. These complexes were characterized and showed interesting fluorescent behavior and exhibited antibacterial activities against various bacterial strains (Lei et al., 2014).
Antimicrobial Agents :Novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, including those derived from this compound, were synthesized and screened for antimicrobial properties. Certain derivatives demonstrated considerable activity against gram-negative microorganisms and Staphylococcus aureus, highlighting their potential as antimicrobial agents (Agui et al., 1977).
Photophysical Studies and Fluorophores :Derivatives of this compound have been studied for their photophysical behaviors. For example, compounds synthesized from reactions involving these derivatives exhibited interesting emission properties dependent on solvent polarity, making them useful for photophysical studies and potentially as fluorophores (Padalkar & Sekar, 2014).
Structural Analysis and Crystallography :The crystal and molecular structures of certain derivatives of this compound, such as phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate, were determined using single-crystal X-ray diffraction and spectroscopic data. Density Functional Theory (DFT) calculations were performed to analyze the frontier molecular orbitals, providing insights into their structural and electronic properties (Fazal et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives are known to possess diverse medicinal properties and can be transformed into bioactive compounds .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse medicinal properties .
Result of Action
Quinoline derivatives are known to have diverse medicinal properties and can be transformed into bioactive compounds .
properties
IUPAC Name |
2-(3-methoxyphenyl)quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-12-6-4-5-11(9-12)16-10-14(17(19)20)13-7-2-3-8-15(13)18-16/h2-10H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOFRTWITLNSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248787 | |
Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159782-19-1 | |
Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159782-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101248787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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